molecular formula C16H16O3 B7814116 2-(4-Benzyloxy-phenyl)-propionic acid

2-(4-Benzyloxy-phenyl)-propionic acid

Cat. No.: B7814116
M. Wt: 256.30 g/mol
InChI Key: GXUZGYVNJWERGG-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-phenyl)-propionic acid is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the 4-position and a propionic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Benzyl Ether Formation: The synthesis begins with the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-benzyloxyphenol.

  • Friedel-Crafts Acylation: The 4-benzyloxyphenol undergoes Friedel-Crafts acylation with propionyl chloride in the presence of an aluminum chloride catalyst to yield this compound.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The propionic acid group can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: The compound can undergo reduction reactions, particularly at the benzene ring, to form various reduced derivatives.

  • Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: Reduced derivatives such as 2-(4-benzyloxy-phenyl)-propanol.

  • Substitution: Various halogenated derivatives depending on the substituent.

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-propionic acid finds applications in various fields:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

2-(4-Benzyloxy-phenyl)-propionic acid is similar to other phenylpropionic acids, such as ibuprofen and ketoprofen. its unique benzyloxy group imparts distinct chemical and biological properties. Unlike ibuprofen, which is widely used as a nonsteroidal anti-inflammatory drug (NSAID), this compound may offer different therapeutic benefits due to its structural differences.

Comparison with Similar Compounds

  • Ibuprofen

  • Ketoprofen

  • Naproxen

  • Flurbiprofen

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(16(17)18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUZGYVNJWERGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl (R/S)-α-methyl-4-benzyloxyphenylacetate 45a (2.7 g, 10 mmol) in MeOH (25 mL) was added 1 N LiOH (15 mL). The mixture was stirred for 2 hour and concentrated. EtOAc was added followed by 1 N HCl (10 mL). The organic layer was separated and washed with brine, dried (MgSO4), and concentrated to afford the carboxylic acid (2.3 g, 90%) as a solid. MS (CI—NH3): (M+H+NH3)+=274.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

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